molecular formula C15H9ClF2N2O2S B2431972 2-(4-chlorophenoxy)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide CAS No. 801269-08-9

2-(4-chlorophenoxy)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide

货号 B2431972
CAS 编号: 801269-08-9
分子量: 354.76
InChI 键: XOOZYDSWUXTBEM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-chlorophenoxy)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide, commonly known as DBT-10, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in the regulation of insulin signaling and glucose homeostasis. DBT-10 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of type 2 diabetes and obesity.

作用机制

DBT-10 exerts its pharmacological effects by inhibiting the activity of 2-(4-chlorophenoxy)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide, an enzyme that negatively regulates insulin signaling. By inhibiting 2-(4-chlorophenoxy)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide, DBT-10 enhances insulin sensitivity and glucose uptake in peripheral tissues such as muscle and adipose tissue. This leads to improved glucose homeostasis and reduced insulin resistance.
Biochemical and Physiological Effects:
DBT-10 has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity. It also reduces blood glucose levels and improves lipid metabolism. DBT-10 has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells.

实验室实验的优点和局限性

One of the main advantages of DBT-10 is its high potency and selectivity for 2-(4-chlorophenoxy)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide inhibition. It has a low toxicity profile and has been found to be well-tolerated in animal studies. However, DBT-10 is a relatively new compound, and its pharmacokinetic properties and safety profile in humans are not yet fully understood. Further studies are needed to investigate its long-term effects and potential side effects.

未来方向

DBT-10 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of type 2 diabetes and obesity. Future research should focus on investigating its pharmacokinetic properties and safety profile in humans. Clinical trials are needed to determine its efficacy and optimal dosing regimen. DBT-10 also has potential applications in the treatment of other diseases such as cancer and inflammation, and further studies are needed to explore these possibilities.

合成方法

The synthesis of DBT-10 involves a multi-step process that starts with the reaction of 4-chlorophenol with 4,6-difluoro-2-nitroaniline to form the corresponding nitrophenol intermediate. This is followed by reduction of the nitro group to an amino group using palladium on carbon as a catalyst. The resulting amine is then coupled with 2-chloro-N-(2-hydroxyethyl)acetamide to obtain the final product, DBT-10.

科学研究应用

DBT-10 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of these diseases. DBT-10 has also been investigated for its anti-inflammatory and anti-cancer properties.

属性

IUPAC Name

2-(4-chlorophenoxy)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF2N2O2S/c16-8-1-3-10(4-2-8)22-7-13(21)19-15-20-14-11(18)5-9(17)6-12(14)23-15/h1-6H,7H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOZYDSWUXTBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=NC3=C(C=C(C=C3S2)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。